molecular formula C7H8N2O B15072731 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 503609-25-4

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B15072731
CAS No.: 503609-25-4
M. Wt: 136.15 g/mol
InChI Key: FQRXLUURLDXAHC-UHFFFAOYSA-N
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Description

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents.

Properties

CAS No.

503609-25-4

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h2-3H,1,4-5H2

InChI Key

FQRXLUURLDXAHC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=CC(=O)N2C1

Origin of Product

United States

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